2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one
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Overview
Description
2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one is a heterocyclic compound that features a thiophene ring fused with a thiadiazine ring
Preparation Methods
The synthesis of 2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one typically involves the cyclization of appropriate thiophene derivatives with thiadiazine precursors. One common method includes the reaction of thiophene-2-carboxaldehyde with thiosemicarbazide under acidic conditions to form the intermediate, which is then cyclized to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Due to its potential anti-inflammatory and anticancer properties, it is being investigated for therapeutic applications.
Industry: It is used in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death. In anticancer applications, it may inhibit specific kinases or enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one include other thiophene derivatives such as:
Thiophene-2-carboxaldehyde: Used as a precursor in the synthesis of various heterocyclic compounds.
2-Aminothiophene: Known for its antimicrobial and anticancer properties.
Thiophene-2-sulfonamide: Exhibits anti-inflammatory and antimicrobial activities. The uniqueness of this compound lies in its fused thiadiazine ring, which imparts distinct chemical and biological properties compared to other thiophene derivatives.
Properties
CAS No. |
88020-05-7 |
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Molecular Formula |
C8H8N2OS2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethyl)-4H-1,3,4-thiadiazin-5-one |
InChI |
InChI=1S/C8H8N2OS2/c11-7-5-13-8(10-9-7)4-6-2-1-3-12-6/h1-3H,4-5H2,(H,9,11) |
InChI Key |
LNZFWXCPJHAPCC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NN=C(S1)CC2=CC=CS2 |
Origin of Product |
United States |
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